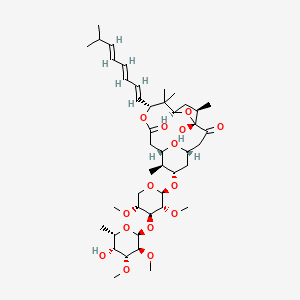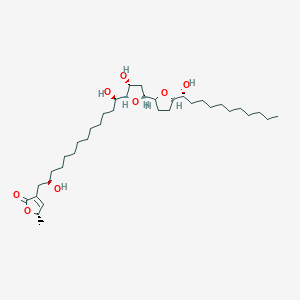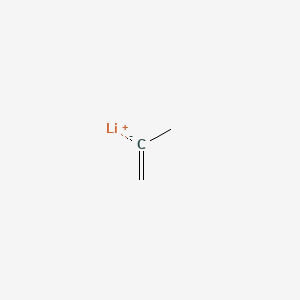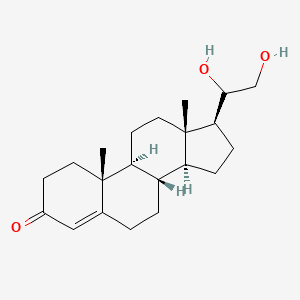
Polycavernoside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polycavernoside A is a natural product found in Hydropuntia edulis and Gracilaria edulis with data available.
Applications De Recherche Scientifique
Synthesis and Structural Analysis Polycavernoside A, recognized for its complex macrolide structure and bioactivity, has been the subject of various synthetic and analytical studies. The compound was first extracted from the red alga Polycavernosa tsudai and has since intrigued scientists due to its unique molecular structure and potent biological activity. Researchers have undertaken total syntheses of (-)-polycavernoside A through approaches like the Suzuki-Miyaura coupling, highlighting the catalytic asymmetric syntheses of key fragments (Kasai et al., 2012). This work not only unravels the molecule's structure but also opens pathways for studying its bioactivity in a controlled manner. Moreover, the identification and isolation of new analogs such as polycavernoside D from marine cyanobacteria suggest a broader environmental occurrence and significance of these toxins (Navarro et al., 2015).
Bioactivity and Mode of Action The intriguing bioactivity of this compound has led researchers to investigate its effects on biological systems. One study examined the effects of a synthetic analog of this compound on human neuroblastoma cells, revealing that the compound induced membrane depolarization and an increase in cytosolic calcium levels. This study provided insights into the toxin's mode of action, suggesting it triggers an initial extracellular calcium entry not associated with L-type voltage-gated calcium channels or muscarinic receptors activation (Cagide et al., 2007). Such findings are crucial for understanding the potential therapeutic applications or toxicological impacts of this compound.
Propriétés
Formule moléculaire |
C43H68O15 |
|---|---|
Poids moléculaire |
825 g/mol |
Nom IUPAC |
(1S,4R,5R,7R,9R,13S,14S,15S)-4-hydroxy-15-[(2S,3R,4S,5R)-4-[(2S,3S,4R,5R,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-3,5-dimethoxyoxan-2-yl]oxy-5,8,8,14-tetramethyl-9-[(1E,3E,5E)-7-methylocta-1,3,5-trienyl]-10,17,18-trioxatricyclo[11.3.1.14,7]octadecane-3,11-dione |
InChI |
InChI=1S/C43H68O15/c1-23(2)16-14-12-13-15-17-32-42(6,7)33-18-24(3)43(47,58-33)31(44)20-27-19-28(25(4)29(54-27)21-34(45)56-32)55-40-38(50-10)36(30(48-8)22-52-40)57-41-39(51-11)37(49-9)35(46)26(5)53-41/h12-17,23-30,32-33,35-41,46-47H,18-22H2,1-11H3/b13-12+,16-14+,17-15+/t24-,25-,26+,27+,28+,29+,30-,32-,33-,35-,36+,37-,38-,39+,40+,41+,43-/m1/s1 |
Clé InChI |
PROVIGGULHVYCI-ADEFIFETSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]2C([C@H](OC(=O)C[C@H]3[C@@H]([C@H](C[C@H](O3)CC(=O)[C@@]1(O2)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)OC)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)OC)OC)OC)C)/C=C/C=C/C=C/C(C)C)(C)C |
SMILES canonique |
CC1CC2C(C(OC(=O)CC3C(C(CC(O3)CC(=O)C1(O2)O)OC4C(C(C(CO4)OC)OC5C(C(C(C(O5)C)O)OC)OC)OC)C)C=CC=CC=CC(C)C)(C)C |
Synonymes |
polycavernoside A polycavernoside-A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chlorobenzo[f]isoquinoline](/img/structure/B1250568.png)


![(2S,4R)-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-4-hydroxy-1-[1-[4-(2H-tetrazol-5-yl)butyl]indole-3-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1250572.png)









